molecular formula C13H13N3O B5541906 1-(3-Methylphenyl)-3-pyridin-3-ylurea

1-(3-Methylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5541906
M. Wt: 227.26 g/mol
InChI Key: CQQTYVBJWCNWQU-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-pyridin-3-ylurea is a urea derivative featuring a 3-methylphenyl group and a pyridin-3-yl moiety connected via a urea (-NH-C(O)-NH-) linkage.

Properties

IUPAC Name

1-(3-methylphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-4-2-5-11(8-10)15-13(17)16-12-6-3-7-14-9-12/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQTYVBJWCNWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-methylphenyl isocyanate with 3-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Methylphenyl)-3-pyridin-3-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(3-Methylphenyl)-3-pyridin-3-ylurea and Analogs

Compound Name Substituents (Phenyl) Pyridine Position/Substituent Functional Group Molecular Weight (g/mol) Key Properties/Activities Source
1-(3-Methylphenyl)-3-pyridin-3-ylurea 3-Methyl 3-yl Urea 227.27 (calculated) Hypothesized enhanced lipophilicity (Inferred)
1-(3-Cyanophenyl)-3-pyridin-3-ylurea 3-Cyano 3-yl Urea 238.24 Increased polarity; research applications
1-(4-Fluorophenyl)-3-pyridin-3-ylurea 4-Fluoro 3-yl Urea 233.24 (calculated) Anti-inflammatory/anticancer potential
1-(3-Methoxyphenyl)-3-pyridin-2-ylurea 3-Methoxy 2-yl Urea 255.27 (calculated) Enzyme inhibition; varied bioactivity
1-(6-Chloropyridin-3-yl)-3-phenylurea None 6-Chloro-3-yl Urea 249.68 (calculated) Herbicidal activity
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea 2-Methoxy 2-yl (chloro, trifluoromethyl) Thiourea 417.83 Enhanced bioactivity; enzyme targeting

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., Methyl, Methoxy): The 3-methyl group in the target compound may improve lipophilicity, favoring membrane penetration and pharmacokinetics compared to polar groups like cyano . Methoxy-substituted analogs (e.g., ) exhibit enzyme inhibition, suggesting the target compound could modulate similar pathways.
  • The 4-fluoro analog demonstrates distinct anti-inflammatory and anticancer activities, attributed to fluorine’s electronegativity and small atomic radius.

Pyridine Ring Modifications

  • Positional Isomerism :
    • Pyridin-2-yl derivatives (e.g., ) may exhibit altered binding modes compared to pyridin-3-yl analogs due to differences in nitrogen orientation and hydrogen bonding.
  • Halogenation (e.g., Chloro) :
    • Chlorine substitution on pyridine (e.g., ) enhances herbicidal activity, likely through interference with plant enzymatic pathways.

Functional Group Variations

  • Thiourea vs. Urea :
    • Thiourea derivatives (e.g., ) display distinct reactivity and binding profiles due to sulfur’s larger atomic size and reduced hydrogen-bonding capacity compared to urea.

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